![molecular formula C18H19BrFN3O B2979761 N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 708225-26-7](/img/structure/B2979761.png)
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known as BFA, is a chemical compound that has been widely studied for its potential therapeutic applications. BFA belongs to the class of piperazine derivatives and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Drug Discovery
Piperazine derivatives, including N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, have shown significant potential in drug discovery due to their versatile pharmacological profiles. Research has demonstrated that slight modifications in the substitution pattern on the piperazine nucleus can lead to recognizable differences in medicinal potential. Piperazine derivatives have been explored for their therapeutic uses across a wide range of conditions, including central nervous system (CNS) disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and as antihistamines. These compounds serve as a flexible building block for the design of drug-like molecules, with studies recommending further therapeutic investigations on this motif for various diseases (Rathi et al., 2016).
Synthesis and Chemical Properties
The synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, illustrates the chemical versatility and importance of related structures in medicinal chemistry. Methods for synthesizing these compounds have evolved to address cost and safety concerns associated with earlier procedures. This evolution in synthesis methodology underscores the ongoing research interest and potential for innovation within this chemical class (Qiu et al., 2009).
Pharmacophoric Contributions to Drug Development
Arylcycloalkylamines, including phenyl piperidines and piperazines, are critical pharmacophoric groups in antipsychotic agents. The examination of arylalkyl substituents has revealed their role in improving the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of the composite structure of these molecules in achieving selectivity and potency, indicating the potential for designing more effective therapeutic agents targeting these receptors (Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine-based molecules have also been highlighted for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) studies of piperazine derivatives provide valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents. This body of research emphasizes the critical role of piperazine as a vital building block in the development of new therapeutic agents (Girase et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O/c19-14-5-7-15(8-6-14)21-18(24)13-22-9-11-23(12-10-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJQCZMRHNFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.